2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol typically involves the reaction of 3-fluoro-4-methoxyaniline with salicylaldehyde in the presence of a suitable solvent like methanol . The reaction is carried out at room temperature, and the product is obtained by filtration and washing with methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenolic hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to form ethers or esters.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Ethers or esters, depending on the substituent introduced.
Scientific Research Applications
2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biochemistry: Employed in proteomics research to study protein interactions.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action for 2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The phenolic hydroxyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol
- 2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol
- 2-{(E)-[(3-fluoro-4-hydroxyphenyl)imino]methyl}phenol
Uniqueness
2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol is unique due to the presence of both a fluorine atom and a methoxy group on the phenyl ring. This combination of substituents can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in research .
Properties
IUPAC Name |
2-[(3-fluoro-4-methoxyphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c1-18-14-7-6-11(8-12(14)15)16-9-10-4-2-3-5-13(10)17/h2-9,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZKLZYRIFUXDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=CC2=CC=CC=C2O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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